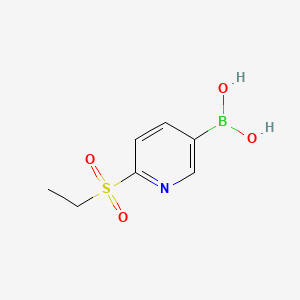

6-(乙烷磺酰)吡啶-3-硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“6-(Ethanesulfonyl)pyridine-3-boronic acid” is a chemical compound . It is a type of boronic acid, which is commonly used as a reagent in cross-coupling reactions such as Suzuki-Miyaura cross-coupling .

Synthesis Analysis

The synthesis of boronic acids like “6-(Ethanesulfonyl)pyridine-3-boronic acid” often involves the addition of organometallic reagents to boranes . Over-borylation of alkynes was problematic, but an oxidative dehydroborylation methodology employing a sacrificial aldehyde has since been found to readily revert back to the mono-borylated alkene .Molecular Structure Analysis

The molecular structure of “6-(Ethanesulfonyl)pyridine-3-boronic acid” involves the formation of a five- or six-membered boronic cyclic ester in aqueous media . The hydrogen bonding interactions of the resulting 2D and 3D assemblies involve at least one of the following charge-assisted synthons: –B (OH) 2 ⋯ − OOCR, RCOOH⋯ − OOCR or PyN + –H⋯ − OOCR .Chemical Reactions Analysis

Boronic acids like “6-(Ethanesulfonyl)pyridine-3-boronic acid” are used in Suzuki–Miyaura (SM) coupling reactions . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .科学研究应用

Sensing Applications

Boronic acids, including pyridinylboronic acids, are increasingly utilized in diverse areas of research, including various sensing applications . They can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in sensing applications . These applications can be homogeneous assays or heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling . This could potentially be applied to “6-(Ethanesulfonyl)pyridine-3-boronic acid”.

Protein Manipulation and Modification

Boronic acids have shown growth in the interaction with proteins, their manipulation, and cell labelling . This suggests potential applications in protein research and biochemistry.

Therapeutics Development

Boronic acids have been used in the development of therapeutics . While specific applications for “6-(Ethanesulfonyl)pyridine-3-boronic acid” are not mentioned, it’s possible that this compound could have similar uses.

Separation Technologies

Boronic acids have been used in separation technologies . They can form cyclic esters with carbohydrate derivatives, which have been applied extensively in glycoscience, including in the sensing and separation of carbohydrate derivatives .

Suzuki-Miyaura Cross-Coupling Reactions

Pyridinylboronic acids can be used as reagents for phosphine-free Suzuki-Miyaura cross-coupling reactions . This is a type of reaction that couples two organic compounds to form a larger one.

Synthesis of Potential Cancer Therapeutics

Pyridinylboronic acids have been used in the preparation of potential cancer therapeutics, such as PDK1 and protein kinase CK2 inhibitors . This suggests that “6-(Ethanesulfonyl)pyridine-3-boronic acid” could potentially be used in similar applications.

安全和危害

未来方向

The future directions in the research and application of “6-(Ethanesulfonyl)pyridine-3-boronic acid” and similar boronic acids could involve their use in the synthesis of more complex organic compounds. For instance, the polyethyleneimine (PEI)-assisted 6-aminopyridine-3-boronic acid functionalized magnetic nanoparticles (MNPs) were developed to capture efficiently cis-diol-containing polyphenols under neutral condition .

属性

IUPAC Name |

(6-ethylsulfonylpyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO4S/c1-2-14(12,13)7-4-3-6(5-9-7)8(10)11/h3-5,10-11H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAHDBJRIKJSJMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)S(=O)(=O)CC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681620 |

Source

|

| Record name | [6-(Ethanesulfonyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Ethanesulfonyl)pyridine-3-boronic acid | |

CAS RN |

1256345-84-2 |

Source

|

| Record name | [6-(Ethanesulfonyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-[(4-Phenylmethoxyphenyl)methoxy]phenyl]-2-[4-[4-[(4-phenylmethoxyphenyl)methoxy]phenyl]butan-2-yl-[(4-phenylmethoxyphenyl)methyl]amino]ethanol](/img/structure/B582110.png)